

Application Notes and Protocols for Bisindolylmaleimide III in In Vitro Kinase Assays

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Compound of Interest		
Compound Name:	Bisindolylmaleimide III	
Cat. No.:	B15621899	Get Quote

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Introduction

BisindolyImaleimide III is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC).[1] Structurally related to staurosporine, this compound is a valuable tool for dissecting cellular signaling pathways. Its primary target is PKCα, a key enzyme in a multitude of cellular processes including proliferation, differentiation, and apoptosis. Additionally,

BisindolyImaleimide III has been shown to interact with other kinases, such as p90 ribosomal S6 kinase 1 (RSK1), albeit with different potencies. Understanding its kinase inhibition profile is crucial for the accurate interpretation of experimental results.

This document provides detailed protocols for utilizing **Bisindolylmaleimide III** in in vitro kinase assays, presents its inhibitory activity against a panel of kinases, and illustrates the key signaling pathways it modulates.

Data Presentation: Kinase Inhibitory Activity of Bisindolylmaleimide III

The inhibitory potency of **BisindolyImaleimide III** varies across different kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **BisindolyImaleimide III** and, for comparative purposes, other relevant bisindolyImaleimide compounds. This data is essential for understanding the compound's selectivity profile.



Compound	Kinase Target	IC50 (nM)	Notes
Bisindolylmaleimide III	ΡΚCα	~100 (93% inhibition at 1µM)	Potent inhibitor of conventional PKC isoforms.[2]
PDK1	3,800	Moderate inhibitor.[2]	_
S6K1	Inhibition observed		
MAPKAP-K1	Inhibition observed		
RSK2	Inhibition observed	_	
MSK1	Inhibition observed	_	
Bisindolylmaleimide I (GF109203X)	ΡΚCα	8 - 20	Potent pan-PKC inhibitor.[3][4]
RSK1	610	Also inhibits RSK isoforms.[3][4]	
Bisindolylmaleimide IX (Ro 31-8220)	ΡΚCα	4 - 5	Very potent pan-PKC inhibitor.
RSK1	200	Potent inhibitor of RSK isoforms.[3][4]	
GSK-3β	6.8	Extremely potent inhibitor of GSK-3.	_

Experimental Protocols

Two common methods for in vitro kinase assays are luminescence-based assays, which measure ATP consumption, and radiometric assays, which measure the incorporation of a radiolabeled phosphate into a substrate. The following is a detailed protocol for a luminescence-based assay, which is generally preferred for its safety and high-throughput capabilities.

Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™ Assay)



This protocol is adapted for determining the IC50 of **Bisindolylmaleimide III** against PKCa.

Materials and Reagents:

- Bisindolylmaleimide III: Stock solution in DMSO.
- Active PKCα enzyme: Recombinant, purified.
- PKC substrate: e.g., CREBtide peptide (KRREILSRRPSYR).
- Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
- PKC Lipid Activator Mix: Contains phosphatidylserine and diacylglycerol.
- ATP: 10 mM stock solution.
- ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
- Assay Plates: White, low-volume 384-well plates.
- Plate reader: Capable of measuring luminescence.

Procedure:

- Compound Preparation: Prepare a serial dilution of Bisindolylmaleimide III in DMSO. A
 typical starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions.
- Assay Plate Setup:
 - \circ Add 1 μ L of the diluted **BisindolyImaleimide III** or DMSO (for 0% inhibition control) to the appropriate wells of the 384-well plate.
 - Add a known potent PKC inhibitor as a 100% inhibition control.
- Kinase Reaction:
 - Prepare a 2x kinase/substrate master mix in the Kinase Assay Buffer containing the active PKCα enzyme and the PKC substrate. The optimal concentrations should be determined empirically but a starting point is 2-5 ng/µL of enzyme and 100 µM substrate.



- Add the PKC Lipid Activator Mix to the master mix according to the manufacturer's instructions.
- Add 2 μL of the master mix to each well.
- Prepare a 2x ATP solution in the Kinase Assay Buffer. The final ATP concentration should be close to the Km for the kinase (typically 10-100 μM).
- \circ Initiate the kinase reaction by adding 2 μ L of the 2x ATP solution to each well. The final reaction volume will be 5 μ L.
- Incubation: Mix the plate on a plate shaker for 30-60 seconds and incubate at room temperature for 60 minutes.
- Signal Generation:
 - Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide III using the following formula: % Inhibition = 100 x (1 [(Lumi_sample Lumi_min) / (Lumi_max Lumi_min)]) where Lumi_sample is the luminescence from the inhibitor-treated well, Lumi_min is from the 100% inhibition control, and Lumi_max is from the 0% inhibition (DMSO) control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Alternative Protocol: Radiometric Kinase Assay



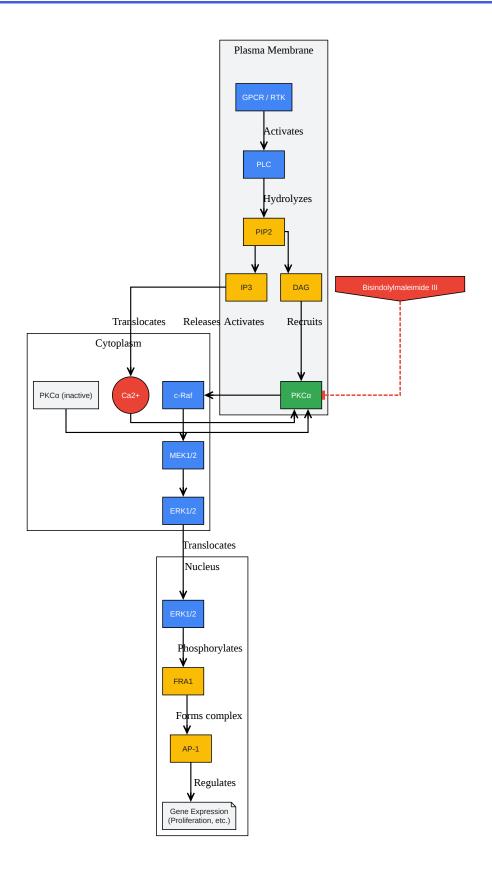




This traditional method involves the use of $[\gamma^{-32}P]ATP$. The principle is to measure the incorporation of the radiolabeled phosphate from ATP onto a specific substrate. The reaction mixture is similar to the luminescence assay but includes $[\gamma^{-32}P]ATP$. After the reaction, the phosphorylated substrate is separated from the free $[\gamma^{-32}P]ATP$, typically by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing with phosphoric acid. The radioactivity incorporated into the substrate on the paper is then quantified using a scintillation counter. While being a direct and sensitive method, it requires specialized handling and disposal of radioactive materials.

Mandatory Visualizations Signaling Pathway Diagrams

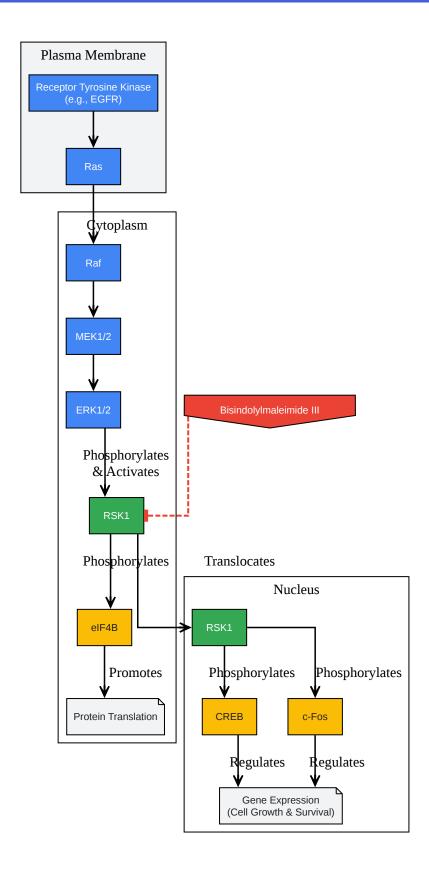




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Caption: PKCa signaling pathway and its inhibition by Bisindolylmaleimide III.









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